[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone
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Overview
Description
[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Formation of the Piperazine Intermediate: The reaction between 2-chlorophenylamine and piperazine in the presence of a suitable solvent and catalyst.
Synthesis of the Oxadiazole Intermediate: The reaction of phenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Coupling Reaction: The final step involves the coupling of the piperazine and oxadiazole intermediates with piperidin-4-ylmethanone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Scientific Research Applications
[4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2-Chlorophenyl)piperazin-1-yl]{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar in structure but with a fluorine atom instead of chlorine.
Methyl benzoate: Shares the benzoate moiety but differs significantly in overall structure.
Trichloramine: Contains nitrogen and chlorine but has a different functional group arrangement.
Properties
Molecular Formula |
C25H28ClN5O2 |
---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
[4-(2-chlorophenyl)piperazin-1-yl]-[1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H28ClN5O2/c26-21-8-4-5-9-22(21)30-14-16-31(17-15-30)25(32)20-10-12-29(13-11-20)18-23-27-24(28-33-23)19-6-2-1-3-7-19/h1-9,20H,10-18H2 |
InChI Key |
USPYNWFHVUZQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=C3Cl)CC4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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